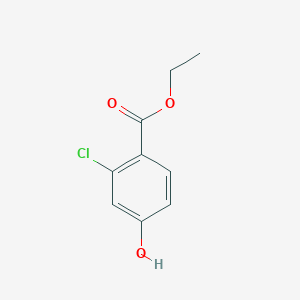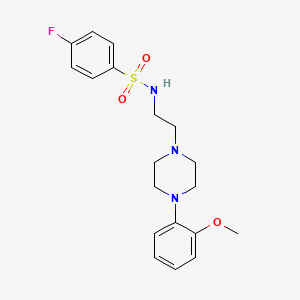
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, also known as FMP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Compounds with structures similar to 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, particularly those featuring piperazine rings and sulfonamide groups, are of significant interest in the development of new pharmacological agents. The presence of a piperazine ring is common in molecules with central nervous system (CNS) activity, contributing to their potential as antipsychotic, antidepressant, and anti-inflammatory agents. For instance, piperazine derivatives have been extensively studied for their roles in D2-like receptors, where modifications to the arylalkyl substituents have shown to improve the potency and selectivity of binding affinity, demonstrating the scaffold's versatility in drug discovery (Sikazwe et al., 2009).
Molecular Imaging
Fluorinated compounds, such as those containing the 4-fluoro group, are particularly relevant in the field of molecular imaging, where they can be used as probes or tracers in Positron Emission Tomography (PET) due to their suitable radioactive decay characteristics. The high electronegativity of fluorine affects the electronic distribution in aromatic systems, potentially enhancing the binding affinity to target proteins or enzymes. This makes fluorinated compounds valuable in studying the biodistribution and pharmacokinetics of drugs within the body, as well as in the diagnosis of diseases (Alford et al., 2009).
Neuropharmacology
The structure of this compound suggests potential activity in neuropharmacological applications. Compounds with similar structures have been studied for their interactions with various neurotransmitter systems, including serotonin and dopamine receptors. For example, piperazine derivatives are known for their ability to interact with serotonin 5-HT(6) receptors, which are targets for the development of drugs aimed at treating neurological disorders like depression and Alzheimer's disease (Russell & Dias, 2002).
Antimicrobial and Antifungal Research
The sulfonamide group in the compound's structure is historically known for its antimicrobial properties, being part of the structure of some of the earliest antibiotics. While this compound itself is not directly studied in antimicrobial research, sulfonamides remain a critical area of study for new antibiotic agents, particularly against resistant strains of bacteria. Research in this area focuses on modifying the sulfonamide structure to discover new compounds with enhanced efficacy and safety profiles (Neuman, 1987).
Propriétés
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-26-19-5-3-2-4-18(19)23-14-12-22(13-15-23)11-10-21-27(24,25)17-8-6-16(20)7-9-17/h2-9,21H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEULCUXELNQAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

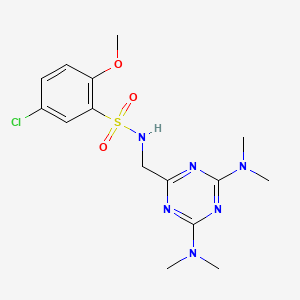
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2729899.png)
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2729903.png)
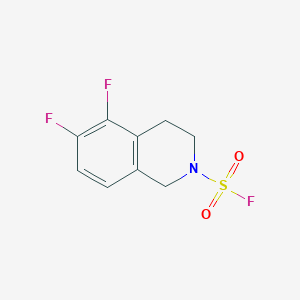
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729906.png)
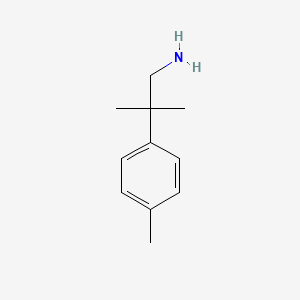
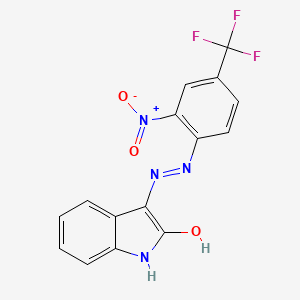
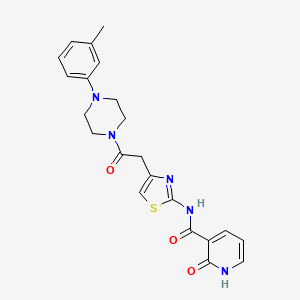

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)
![1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729917.png)
![{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2729919.png)
